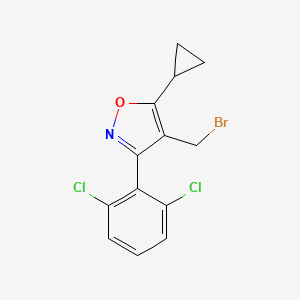
4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
概要
説明
4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromomethyl group, a cyclopropyl ring, and a dichlorophenyl group, making it a molecule of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dichlorobenzonitrile with cyclopropylamine to form an intermediate, which is then subjected to bromomethylation using bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize by-products.
化学反応の分析
Types of Reactions: 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.
Cyclization Reactions: The isoxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include azides, nitriles, thiols, oxides, and reduced derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dichlorophenyl group enhances the compound’s binding affinity to hydrophobic pockets within the target molecules, while the isoxazole ring contributes to the overall stability and specificity of the interaction .
類似化合物との比較
- 4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole
- 4-(Methyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole
- 4-(Bromomethyl)-5-cyclopropyl-3-(2,4-dichlorophenyl)isoxazole
Comparison: Compared to its analogs, 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole exhibits unique reactivity due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or methyl groups. The position of the dichlorophenyl group also influences the compound’s binding affinity and specificity, making it a valuable molecule for targeted applications .
特性
分子式 |
C13H10BrCl2NO |
|---|---|
分子量 |
347.0 g/mol |
IUPAC名 |
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C13H10BrCl2NO/c14-6-8-12(17-18-13(8)7-4-5-7)11-9(15)2-1-3-10(11)16/h1-3,7H,4-6H2 |
InChIキー |
PNZIYSWKRBYITO-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)CBr |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














